molecular formula C13H15NO4 B2562595 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone CAS No. 1354028-34-4

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B2562595
CAS No.: 1354028-34-4
M. Wt: 249.266
InChI Key: KKGLSUFGUMIMAC-PKEIRNPWSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone (CAS: 1272966-06-9) is a ketone derivative featuring a benzodioxane ring fused to a chiral (R)-3-hydroxypyrrolidine moiety. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol . The benzodioxane scaffold (a bicyclic ether) provides rigidity and lipophilicity, while the pyrrolidine group introduces stereochemical complexity due to the hydroxyl group at the 3-position. Its (R)-configuration at the pyrrolidine hydroxyl group is critical for interactions with biological targets, particularly in central nervous system (CNS) or enzyme inhibition applications .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9-5-6-14(7-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2/t9-,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGLSUFGUMIMAC-PKEIRNPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(®-3-hydroxypyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the dihydrobenzo dioxin core, which can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions. The hydroxypyrrolidinyl group is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable protecting groups to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(®-3-hydroxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinyl ring or the dihydrobenzo dioxin core.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products

Major products from these reactions include various substituted derivatives of the original compound, such as hydroxylated, aminated, or thiolated versions, depending on the reagents and conditions used.

Scientific Research Applications

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(®-3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(®-3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition, activation, or allosteric regulation.

Comparison with Similar Compounds

Compound 12w : (S)-(4-Amino-2-((2,3-dihydro-1H-inden-1-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

  • Key Differences : Replaces the pyrrolidine group with a thiazole-amine linked to a dihydroindenyl group.
  • Synthesis : Uses isothiocyanates and bromo-ketones via Method B, yielding 49% .

Compound 3.23bd : (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone

  • Key Differences : Substitutes pyrrolidine with piperidine (6-membered ring vs. 5-membered).
  • Synthesis : Derived from benzodioxane-6-carboxylic acid and piperidine, yielding 80% .

Compound GF53538 : (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((S)-3-hydroxypyrrolidin-1-yl)methanone

  • Key Differences : Enantiomeric (S)-configuration at the pyrrolidine hydroxyl.
  • Implications : Altered stereochemistry may reverse selectivity in chiral environments, as seen in receptor-ligand interactions .

Functional Group Modifications

Compound 12z : (4-Amino-2-((6-methoxypyridin-3-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

  • Key Differences : Incorporates a methoxypyridinyl-thiazole group.
  • Synthesis : Uses 5-isothiocyanato-2-methoxypyridine (Method B), yielding 26% .
  • Implications : The pyridine moiety introduces basicity and hydrogen-bonding capacity, altering solubility and target affinity.

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone

  • Key Differences : Hydroxyl group at the 4-position of piperidine instead of 3-position in pyrrolidine.
  • Implications : Altered hydrogen-bonding geometry impacts interactions with enzymes like kinases or GPCRs .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 12w Compound 3.23bd Compound GF53538
Molecular Weight 249.26 395.44 261.30 249.26
Hydrogen Bond Donors 1 2 0 1
LogP (Predicted) ~1.8 ~3.2 ~2.1 ~1.8
Synthetic Yield Not reported 49% 80% Not reported
Key Functional Groups (R)-3-OH-pyrrolidine Thiazole-amine Piperidine (S)-3-OH-pyrrolidine

Notes:

  • The target compound’s lower molecular weight and LogP suggest better CNS permeability compared to bulkier analogues like 12w.
  • Enantiomeric pairs (R vs. S) exhibit identical physicochemical properties but divergent bioactivity profiles .

Biological Activity

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone is an organic compound with a unique structure that combines a dihydrobenzo dioxin core with a hydroxypyrrolidinyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including interactions with various enzymes and receptors.

The compound's molecular formula is C13H15N2O3C_{13}H_{15}N_{2}O_{3} with a molecular weight of 247.27 g/mol. It features a dihydrobenzo dioxin ring, which is known for its diverse biological activities, and a hydroxypyrrolidinyl group that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activity and receptor binding through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by fitting into their active sites, thereby preventing substrate access.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

StudyTargetResult
Cancer CellsSignificant inhibition of tumor growth by up to 99% in vitro models.
Enzyme ActivityModulation of enzyme activity was observed, indicating potential therapeutic applications.

In Vivo Studies

In vivo studies have shown promising results regarding the safety and efficacy of the compound:

  • Tumor Models : In animal models, administration resulted in prolonged inhibition of tumor growth.
  • Toxicity Assessments : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers synthesized several analogs and assessed their biological activities:

  • Synthesis Methodology : Multi-step organic reactions were employed to create derivatives with varied functional groups.
  • Biological Evaluation : The synthesized compounds were tested for anticancer activity and enzyme inhibition, revealing structure-activity relationships that guide further development.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other related compounds:

CompoundStructureBiological Activity
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazoleStructureModerate anticancer activity
(2,3-Dihydrobenzo[b][1,4]dioxin-5-ol)StructureLow enzyme inhibition

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